Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)10-11-12(14)16-8-5-3-4-6-9(8)17(11)7-15-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQPMNWYTYQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC3=CC=CC=C3N2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the three-component (one-pot) synthesis, which involves the reaction of 2-chloroaniline, ethyl glyoxylate, and ammonium acetate . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The presence of the imidazoquinoxaline core allows for oxidation reactions, often leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate in a polar aprotic solvent.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is part of the imidazoquinoxaline family, which has been shown to exhibit significant anticancer activity. Research indicates that compounds within this class can inhibit tubulin polymerization, a crucial process for cancer cell proliferation. For instance, studies have demonstrated that derivatives of imidazoquinoxaline can effectively disrupt the microtubule dynamics necessary for mitosis, leading to apoptosis in cancer cells .
In Vitro Studies
In vitro evaluations have shown that this compound exhibits cytotoxic effects against various human cancer cell lines. A notable study assessed the compound's efficacy on melanoma cell lines, revealing a significant reduction in cell viability at specific concentrations . The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in tumor growth regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 5.0 | Inhibition of tubulin polymerization |
| HCT116 (Colon) | 7.2 | Induction of apoptosis |
| MCF-7 (Breast) | 6.5 | Disruption of microtubule dynamics |
Pharmaceutical Development
Formulation and Synthesis
The synthesis of this compound involves several chemical reactions that yield high purity and yield rates. The compound can be synthesized through a multi-step process involving chlorination and carboxylation reactions . This synthetic pathway is crucial for developing pharmaceutical formulations aimed at targeting specific cancers.
Clinical Trials and Efficacy
Preclinical studies have paved the way for potential clinical trials involving this compound. In vivo studies using xenograft models have shown promising results where treatment with this compound led to substantial tumor shrinkage without significant toxicity at optimized dosing regimens . These findings suggest a favorable therapeutic index, making it a candidate for further clinical evaluation.
Biochemical Research
Role as a Research Tool
Beyond its therapeutic implications, this compound serves as a valuable tool in biochemical research. Its ability to modulate cellular pathways provides insights into cancer biology and drug resistance mechanisms. Researchers utilize this compound to explore the effects of tubulin inhibitors on cancer cell migration and invasion .
Case Studies
Several studies have utilized this compound to investigate its effects on signaling pathways associated with cancer progression:
- Study on Melanoma Treatment: A study demonstrated that treatment with this compound resulted in an 80% reduction in tumor size in xenograft models when administered at maximum tolerated doses .
- Impact on Tumor Microenvironment: Research indicated that the compound alters the tumor microenvironment by modulating immune cell infiltration, enhancing anti-tumor immunity .
Mechanism of Action
The mechanism of action of ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases and phosphodiesterases . These interactions disrupt cellular processes, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring System Variations
Ethyl 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylate (CAS 159461-19-5)
- Key Differences : The imidazole ring is fused at positions [1,2-a] instead of [1,5-a], and the ester group is at position 2 rather than 3.
- The ester group’s position may also affect binding affinity in receptor sites .
Ethyl 4-Chloroimidazo[1,5-a]pyrimidine-3-carboxylate (CAS 944709-61-9)
- Key Differences: The quinoxaline ring is replaced with a pyrimidine ring.
- Impact: The pyrimidine system has reduced aromaticity and electron density compared to quinoxaline, altering reactivity in electrophilic substitution reactions. This may influence solubility and metabolic stability .
Ethyl 5-Acetyl-7-Fluoro-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate (10c)
- Key Differences : A fluorine atom at position 7 and a saturated 4,5-dihydro ring.
- Impact: Fluorine enhances metabolic stability and bioavailability via electronegativity effects.
Physicochemical Properties
Melting Points
Analysis : Chloro-substituted analogs (e.g., 3b) exhibit higher melting points (~170°C) due to increased molecular symmetry and halogen-mediated intermolecular forces. Saturated derivatives (e.g., 10b) show even higher melting points, likely due to enhanced crystalline packing .
Spectroscopic Data
- This compound: Expected $ ^1H $-NMR signals include a triplet for the ethyl ester’s CH$3$ (δ ~1.3 ppm) and a quartet for the CH$2$ (δ ~4.3 ppm). The chloro substituent deshields adjacent protons, shifting aromatic signals upfield .
- tert-Butyl 5-(dipropylcarbamoyl)-4-propylimidazo[1,5-a]quinoline-3-carboxylate (7v): Distinct $ ^1H $-NMR signals at δ 1.63 ppm (tert-butyl) and δ 2.28 ppm (methyl group) highlight substituent effects on chemical shifts .
Biological Activity
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazoquinoxaline class of compounds, characterized by a fused imidazole and quinoxaline structure. This unique arrangement contributes to its biological properties.
Anticancer Activity
Numerous studies have indicated the potential of imidazoquinoxaline derivatives, including this compound, as anticancer agents.
The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which is crucial for cell division. For instance, related compounds have demonstrated potent inhibition of tubulin assembly, with one study reporting an IC50 value of 3 nM for a closely related derivative against human melanoma cell lines (A375) .
Case Study: In Vitro Evaluation
In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to established chemotherapeutics:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A375 (melanoma) | 193 |
| Doxorubicin | A375 | 139 |
| Colchicine | A375 | 52 |
These results indicate that this compound is more effective than colchicine and comparable to doxorubicin in inhibiting melanoma cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Quinoxaline derivatives are known for their broad-spectrum activity against bacteria and fungi.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial effects of various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibitory effects:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Tetracycline | E. coli | 20 |
| Ampicillin | E. coli | 18 |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Additional Biological Activities
Research has also explored other biological activities associated with this compound:
- Anti-inflammatory : Some quinoxaline derivatives exhibit anti-inflammatory properties by modulating cytokine production.
- Antiviral : Preliminary studies suggest potential antiviral activity against certain viruses, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cycloaddition reactions. A typical procedure involves:
-
Step 1 : Reacting 3-chloro-2-(methylthio)quinoxaline with ethyl isocyanoacetate under basic conditions (e.g., potassium tert-butoxide) in anhydrous THF at -55°C under argon .
-
Step 2 : Sequential addition of diethyl chlorophosphate to activate intermediates, followed by quenching with glacial acetic acid .
-
Key Parameters : Low temperature (-55°C) minimizes side reactions, while argon prevents oxidation. Yields (42–94%) depend on substituents and purification via flash chromatography (e.g., ethyl acetate/hexane eluent) .
- Data Table :
| Derivative | Reactants | Catalyst | Yield | Purification Method |
|---|---|---|---|---|
| 10a | Ethyl isocyanoacetate | KOtBu | 42% | Flash chromatography (EtOAc/hexane) |
| 7k | tert-Butyl isocyanoacetate | KOtBu | 94% | Flash chromatography (EtOAc/hexane, 8:2) |
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies substituents (e.g., tert-butyl groups at δ 1.68 ppm, ester protons at δ 4.45 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M + Na] at m/z 408.5 for fluorinated analogs) .
- Melting Points : Used to assess purity (e.g., 184–185°C for tert-butyl derivatives) .
Advanced Research Questions
Q. How does regioselectivity in cycloaddition reactions impact the synthesis of imidazoquinoxaline derivatives?
- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For example:
- Electron-Withdrawing Groups : Chlorine at position 4 directs cycloaddition to the quinoxaline’s electron-deficient site, favoring imidazo[1,5-a]quinoxaline formation .
- Chemoselectivity : Ethyl isocyanoacetate reacts preferentially at the quinoxaline’s α-position over β-sites due to orbital alignment .
Q. What strategies enhance the biological activity of imidazoquinoxaline derivatives?
- Methodological Answer :
- Fluorination : Introducing fluorine (e.g., 7-fluoro derivatives) improves metabolic stability and binding affinity to targets like kinases .
- Carbamoyl Modifications : Dipropylcarbamoyl groups at position 5 enhance lipophilicity, as seen in analogs with antitumor activity (IC < 1 µM in vitro) .
- Data Table :
| Derivative | Substituent | Biological Activity | Key Finding |
|---|---|---|---|
| 7w | 7-Fluoro, dipropylcarbamoyl | Anticancer | 44% yield, in vitro cytotoxicity |
| 7k | tert-Butyl ester | Kinase inhibition | 94% yield, moderate activity |
Q. How do catalysts influence multicomponent reactions in synthesizing related heterocycles?
- Methodological Answer :
- Ammonium Chloride : Enhances Biginelli-type reactions for dihydrotetrazolo[1,5-a]pyrimidines under solvent-free conditions, achieving 85% yield .
- KOtBu vs. NaH : KOtBu provides better deprotonation in cycloadditions, while NaH may lead to over-alkylation .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
